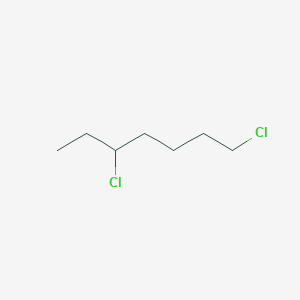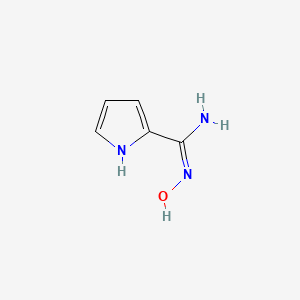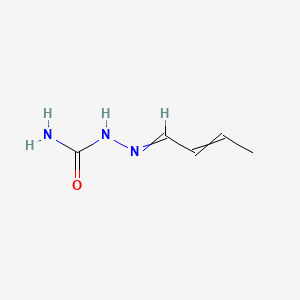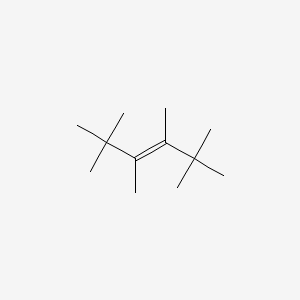
(E)-2,3-Di-tert-butyl-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-Di-tert-butyl-2-butene is an organic compound characterized by its unique structure, featuring two tert-butyl groups attached to a butene backbone. This compound is of interest due to its stability and the steric hindrance provided by the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Di-tert-butyl-2-butene typically involves the alkylation of a suitable butene precursor with tert-butyl groups. One common method is the reaction of 2-butene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: (E)-2,3-Di-tert-butyl-2-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of tert-butyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Tert-butyl ketones or carboxylic acids.
Reduction: 2,3-Di-tert-butylbutane.
Substitution: Various tert-butyl-substituted derivatives.
科学的研究の応用
(E)-2,3-Di-tert-butyl-2-butene has several applications in scientific research:
Chemistry: Used as a model compound to study steric effects in organic reactions.
Biology: Investigated for its potential as a protective agent against oxidative stress due to its bulky tert-butyl groups.
Medicine: Explored for its potential use in drug delivery systems, where the steric hindrance can influence the release rate of active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other advanced materials.
作用機序
The mechanism by which (E)-2,3-Di-tert-butyl-2-butene exerts its effects is largely influenced by the steric hindrance provided by the tert-butyl groups. This steric hindrance can affect the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying reaction mechanisms and molecular interactions.
Molecular Targets and Pathways: The compound’s bulky structure can inhibit or enhance specific pathways, depending on the nature of the reaction or interaction. For example, in oxidation reactions, the tert-butyl groups can protect certain parts of the molecule from being oxidized, leading to selective oxidation products.
類似化合物との比較
(E)-2,3-Dimethyl-2-butene: Similar structure but with methyl groups instead of tert-butyl groups.
(E)-2,3-Diethyl-2-butene: Similar structure but with ethyl groups instead of tert-butyl groups.
(E)-2,3-Diisopropyl-2-butene: Similar structure but with isopropyl groups instead of tert-butyl groups.
Uniqueness: (E)-2,3-Di-tert-butyl-2-butene is unique due to the significant steric hindrance provided by the tert-butyl groups. This steric effect can influence the compound’s reactivity, making it less prone to certain reactions compared to its methyl, ethyl, or isopropyl analogs. This property makes it particularly useful in studies where steric effects are a critical factor.
特性
CAS番号 |
54290-40-3 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
(E)-2,2,3,4,5,5-hexamethylhex-3-ene |
InChI |
InChI=1S/C12H24/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3/b10-9+ |
InChIキー |
UKVHFKANOLLXHC-MDZDMXLPSA-N |
異性体SMILES |
C/C(=C(/C)\C(C)(C)C)/C(C)(C)C |
正規SMILES |
CC(=C(C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


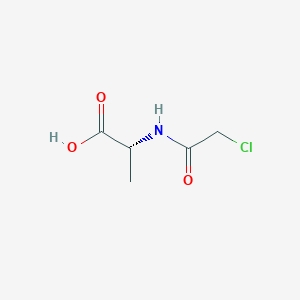
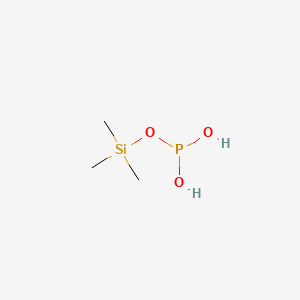

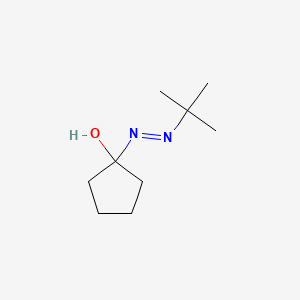
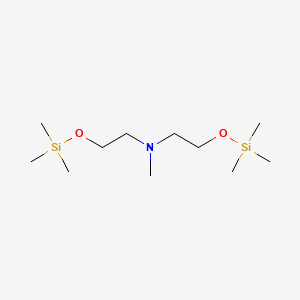
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)

![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
